molecular formula C15H10ClN3O B6598959 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine CAS No. 1916702-26-5

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine

Cat. No.: B6598959
CAS No.: 1916702-26-5
M. Wt: 283.71 g/mol
InChI Key: XLCUDPNYOZZESJ-UHFFFAOYSA-N
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Description

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine is a heterocyclic compound that features both benzofuran and benzodiazole moieties. These structures are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine typically involves the formation of the benzofuran and benzodiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and amination steps .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. Advanced techniques such as continuous flow synthesis may also be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine is unique due to its specific combination of benzofuran and benzodiazole rings, along with the presence of chlorine and amine groups.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-6-chloro-1H-benzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-9-6-10(17)14-11(7-9)18-15(19-14)13-5-8-3-1-2-4-12(8)20-13/h1-7H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCUDPNYOZZESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC4=C(C=C(C=C4N3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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